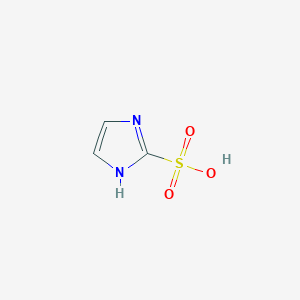

1H-Imidazole-2-sulfonic acid

Beschreibung

Significance of Imidazole (B134444) Scaffolds in Advanced Chemical Systems

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry. ajrconline.orgmdpi.com Its importance stems from its presence in numerous biologically active molecules and its unique physicochemical properties. ajrconline.org The imidazole moiety is a fundamental component of the amino acid histidine, which plays a critical role in enzymatic catalysis and intracellular buffering. mdpi.comwikipedia.org It also forms the core of purine (B94841) bases, such as guanine (B1146940) and adenosine, which are essential building blocks of DNA and RNA. ajrconline.orgmdpi.com

The structural versatility of the imidazole ring, including its ability to participate in hydrogen bonding and π-π stacking, allows its derivatives to bind effectively with a variety of biological receptors and enzymes. ajrconline.orgbiomedpharmajournal.org This has led to the extensive development of imidazole-based compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ajrconline.orgmdpi.combohrium.com Researchers leverage the imidazole scaffold to design novel bioactive molecules and supramolecular drugs, aiming to enhance therapeutic efficacy and overcome challenges like drug resistance. bohrium.comijsrtjournal.com

Overview of Sulfonic Acid Functionalities in Heterocyclic Chemistry

Sulfonic acids (RSO₃H) are a class of strong organic acids known for their high acidity and solubility in polar solvents. patsnap.com In the realm of heterocyclic chemistry, the sulfonic acid functional group is pivotal, primarily for its role as a potent catalyst. patsnap.commdpi.com Sulfonic acid-functionalized materials, often supported on inorganic substrates like silica (B1680970), are increasingly used as efficient and recyclable heterogeneous catalysts. mdpi.combohrium.com These solid acid catalysts are considered a greener alternative to traditional homogeneous mineral acids, which can be hazardous and generate significant waste. mdpi.combohrium.com

The application of sulfonic acids in heterocyclic synthesis is diverse, facilitating multi-component reactions and condensation reactions to build complex molecular architectures. mdpi.comrsc.org For instance, p-toluenesulfonic acid (PTSA) is a common catalyst for the synthesis of substituted imidazoles. isca.in Furthermore, the introduction of sulfonic acid groups onto heterocyclic structures can modify their properties for specific applications. This includes the development of Brønsted acidic ionic liquids based on imidazole and benzimidazole (B57391), which act as dual solvent-catalysts in various chemical transformations like esterification and alkylation. researchgate.net The acidic nature of the sulfonic group also plays a role in environmental applications, such as in resins designed for the adsorption of N-heterocyclic pollutants from water. researchgate.net

Research Landscape of 1H-Imidazole-2-sulfonic Acid and Related Derivatives

Research on this compound (CAS Number: 53744-47-1) highlights its utility as a synthetic intermediate for new pharmaceuticals and as a reagent in chemical synthesis. lookchem.com Its buffering capacity also makes it valuable for maintaining stable pH conditions in biochemical research. lookchem.com

The research landscape extends to several related derivatives, which have been investigated for their unique properties and applications. A prominent analogue is Benzimidazole-2-sulfonic acid , the benzofused counterpart. This compound is noted for its use as an intermediate in the synthesis of various medications and as a glutamate (B1630785) racemase (GR) inhibitor, making it a candidate for the development of novel antibacterial drugs. ontosight.aichemicalbook.com

Another key derivative is 4,5-dihydro-1H-imidazole-2-sulfonic acid , also known as 2-imidazoline-2-sulfonic acid. nih.gov This compound features a saturated backbone compared to the aromatic imidazole ring. Additionally, studies have explored the synthesis of N-substituted derivatives, such as 1-methyl-1H-imidazole-2-sulfonic acid , which can be prepared through the oxidation of its corresponding thiol precursor. researchgate.net These derivatives are part of a broader investigation into sulfonic acid-functionalized heterocyclic compounds for catalysis and materials science. researchgate.net

Table 1: Physicochemical Properties of this compound and a Related Derivative This table outlines some of the computed properties for this compound and its dihydro- derivative, providing a comparative look at their fundamental chemical characteristics.

| Property | This compound | 4,5-dihydro-1H-imidazole-2-sulfonic acid |

| IUPAC Name | This compound | 4,5-dihydro-1H-imidazole-2-sulfonic acid |

| Molecular Formula | C₃H₄N₂O₃S | C₃H₆N₂O₃S |

| Molecular Weight | 148.14 g/mol | 150.16 g/mol |

| Topological Polar Surface Area | 91.4 Ų | 87.1 Ų |

| Hydrogen Bond Donor Count | 2 | 2 |

| Hydrogen Bond Acceptor Count | 4 | 4 |

| CAS Number | 53744-47-1 | 64205-92-1 |

| Data sourced from PubChem. nih.govnih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-imidazole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O3S/c6-9(7,8)3-4-1-2-5-3/h1-2H,(H,4,5)(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLDIIUFTYRPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40601515 | |

| Record name | 1H-Imidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53744-47-1 | |

| Record name | 1H-Imidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Imidazole 2 Sulfonic Acid and Its Analogs

Direct Sulfonation Approaches

Direct methods aim to introduce the sulfonic acid moiety onto the imidazole (B134444) ring in a single or few steps. These include the oxidation of sulfur-containing precursors and direct reaction with sulfonating agents.

Oxidation of 1H-Imidazole-2-thiols to 1H-Imidazole-2-sulfonic Acids

A primary route to 1H-imidazole-2-sulfonic acids is the oxidation of the corresponding 1H-imidazole-2-thiols (also known as 2-mercaptoimidazoles). The thiol group at the C2 position of the imidazole ring is susceptible to oxidation, which can be controlled to yield the desired sulfonic acid. For instance, the benzimidazole (B57391) analog, 1H-benzimidazole-2-sulfonic acid, can be synthesized by oxidizing 1H-benzimidazole-2-thiol with hydrogen peroxide. chemicalbook.com

Chlorine dioxide (ClO₂) has been effectively used as an oxidizing agent to convert 1-methyl-1H-imidazole-2-thiol into 1-methyl-1H-imidazole-2-sulfonic acid. researchgate.netresearchgate.net This reaction represents a significant synthetic pathway, as the reaction's outcome can be precisely controlled. researchgate.netglobalauthorid.com The general reactivity of chlorine dioxide with thiols can also produce other sulfur-containing compounds like disulfides and sulfonyl chlorides. researchgate.netdntb.gov.ua

The selectivity of the oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide is highly dependent on the reaction conditions, particularly the molar ratio of the reactants and the order of their addition. researchgate.netresearchgate.net Research has demonstrated that by manipulating these parameters, one can favor the formation of either the sulfonic acid or other products, such as 2,2′-disulfanediylbis(1-methylimidazole) hydrochlorite. researchgate.netresearchgate.net

Optimal conditions have been identified for the preparation of 1-methylimidazole-2-sulfonic acid. researchgate.net For example, adding a solution of 1-methyl-1H-imidazole-2-thiol to a solution of chlorine dioxide at a substrate-to-oxidant molar ratio of 1:3 results in the highest yield of the desired sulfonic acid. researchgate.net Conversely, different ratios or a reversed order of addition can lead to the disulfide as the major product. researchgate.net

Table 1: Influence of Reaction Conditions on the Oxidation of 1-methyl-1H-imidazole-2-thiol with ClO₂ Data derived from studies on the oxidation of 1-methyl-1H-imidazole-2-thiol. researchgate.net

| Substrate-to-Oxidant Molar Ratio | Order of Addition | Major Product | Yield (%) |

| 1 : 0.5 | Thiol solution added to oxidant solution | 2,2′-disulfanediylbis(1-methylimidazole) hydrochlorite | 85 |

| 1 : 1 | Thiol solution added to oxidant solution | 2,2′-disulfanediylbis(1-methylimidazole) hydrochlorite | 79 |

| 1 : 2 | Thiol solution added to oxidant solution | 1-methyl-1H-imidazole-2-sulfonic acid | 45 |

| 1 : 3 | Thiol solution added to oxidant solution | 1-methyl-1H-imidazole-2-sulfonic acid | 89 |

| 1 : 1 | Oxidant solution added to thiol solution | 2,2′-disulfanediylbis(1-methylimidazole) hydrochlorite | 98 |

Sulfonation with Chlorosulfonic Acid

Chlorosulfonic acid is a potent sulfonating agent used in the synthesis of various sulfonated materials. nih.gov When reacted with imidazole, chlorosulfonic acid primarily leads to the formation of N-sulfonated products rather than C-sulfonated ones. The reaction can yield 1,3-disulfo-1H-imidazolium chloride ([Dsim]Cl) or the monosulfonated (1-sulfonic acid imidazolium) chloride ([Sim]Cl). nih.govacs.orgresearchgate.net The synthesis of [Dsim]Cl is achieved by reacting imidazole with chlorosulfonic acid, and this product has been utilized as a Brønsted acidic ionic liquid for the sulfonation of other aromatic compounds. researchgate.netorganic-chemistry.org The reaction conditions can be optimized to limit the formation of the monosulfonated side product. acs.org

Multi-Component Reactions for Imidazole Sulfonic Acid Scaffold Formation

Multi-component reactions (MCRs) offer an efficient strategy for the one-pot synthesis of complex molecules, including substituted imidazoles. isca.meresearchgate.net While not always directly yielding a C2-sulfonic acid, these methods are crucial for building the fundamental imidazole scaffold, often employing a sulfonic acid catalyst. isca.mescielo.br

For example, a widely used method for synthesizing 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, an amine, and ammonium (B1175870) acetate (B1210297). nih.gov This reaction is frequently catalyzed by Brønsted acids such as p-toluenesulfonic acid (PTSA), which provides good yields under mild conditions. isca.meresearchgate.netisca.in Other sulfonic acid-based catalysts, including 8-hydroxy-7-iodoquinoline-5-sulfonic acid (HISA) under microwave irradiation and sulfonic acid-functionalized pyridinium (B92312) chloride, have also been successfully employed to synthesize the imidazole core structure. sharif.eduaip.org

Indirect Synthetic Routes via Precursor Functionalization

Indirect synthetic routes involve the preparation of a functionalized imidazole precursor, which is then chemically converted to the target sulfonic acid. This multi-step approach allows for greater control over the final product's structure.

The oxidation of a 1H-imidazole-2-thiol, as detailed in section 2.1.1, is a prime example of this strategy. In this case, the 1H-imidazole-2-thiol is the key precursor. The synthesis first focuses on creating this thiol-containing imidazole, which is then subjected to a specific chemical transformation—oxidation—to convert the thiol group (-SH) into a sulfonic acid group (-SO₃H). chemicalbook.com This method avoids the potential for undesired side reactions that can occur during the direct sulfonation of an unfunctionalized imidazole ring. The development of synthetic routes for functionalized 1H-imidazoles from precursors like 5-amino-1,2,3-triazoles further highlights the utility of precursor functionalization strategies in imidazole chemistry. mdpi.com

Chlorination of Precursor Sulfonic Acid or Sulfonate Intermediates

The synthesis of sulfonyl chlorides from sulfonic acids is a common pathway in organic chemistry. thieme-connect.com One established method involves the chlorination of a sulfonic acid precursor. For instance, the treatment of a sulfonic acid with a chlorinating agent like phosphorus pentachloride can yield the corresponding sulfonyl chloride. scribd.com Another approach is the direct chlorosulfonation of an imidazole ring, although this can be challenging and may require specific conditions to achieve the desired regioselectivity. researchgate.net For example, the synthesis of 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride is often achieved through the direct chlorosulfonation of 1,2-dimethylimidazole (B154445) using chlorosulfonic acid under controlled temperatures.

The process of oxidative chlorination can also be employed. For example, 1-aryl-4-benzylsulfanyl-1H-imidazole-5-carbaldehydes can be treated with chlorine to yield 1-aryl-5-formyl-1H-imidazole-4-sulfonyl chlorides. researchgate.net Additionally, the chlorination of imidazole can be influenced by the reaction medium; it tends to occur more readily in a basic medium. chemsociety.org.ng Various chlorinating reagents can be utilized, including chlorine, hypochlorous acid, N-chlorosuccinimide, and thionyl chloride. google.com

Derivatization of Sulfonyl Chloride Intermediates

Imidazole sulfonyl chlorides are reactive intermediates that can be readily converted into a variety of derivatives, most notably sulfonamides. scribd.comd-nb.info The reaction of an imidazole sulfonyl chloride with a primary or secondary amine, typically in the presence of a base like triethylamine, affords the corresponding sulfonamide. dvpublication.com This method is widely applicable for creating a diverse range of sulfonamide compounds. nih.gov

For instance, 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) is used as a derivatizing agent for phenolic compounds to improve their detection in mass spectrometry. nih.gov The sulfonyl chloride group reacts with the phenolic hydroxyl group to form a stable sulfonate ester. nih.gov Similarly, 1-methylimidazole-2-sulfonyl chloride has been used to derivatize steroids for enhanced analysis by LC/MS. nih.gov The sulfonyl chloride group can also react with alcohols to form sulfonate esters or with sodium azide (B81097) to produce sulfonyl azides, which can be subsequently reduced to N-unsubstituted sulfonamides. researchgate.net

| Precursor | Reagent(s) | Product | Reference(s) |

| 1-Aryl-4-benzylsulfanyl-1H-imidazole-5-carbaldehyde | Chlorine | 1-Aryl-5-formyl-1H-imidazole-4-sulfonyl chloride | researchgate.net |

| Imidazole | Sodium hypochlorite | 4,5-Dichloroimidazole | chemsociety.org.ng |

| Imidazole Sulfonyl Chloride | Amines | Imidazole Sulfonamides | dvpublication.com |

| 1,2-Dimethylimidazole-4-sulfonyl chloride | Phenolic compounds | Dimethylimidazolesulfonyl (DMIS) derivatives | nih.gov |

| 1-Aryl-5-formyl-1H-imidazole-4-sulfonyl chloride | Sodium azide, then reduction | N-unsubstituted 5-formylimidazole-4-sulfonamides | researchgate.net |

| 1-Aryl-5-formyl-1H-imidazole-4-sulfonyl chloride | Alcohols | 5-Formylimidazole-4-sulfonic acids | researchgate.net |

Catalytic Approaches in 1H-Imidazole-2-sulfonic Acid Synthesis

Catalytic methods offer efficient and often more environmentally benign alternatives for the synthesis of imidazole derivatives.

Brønsted Acidic Ionic Liquid Catalysis

Brønsted acidic ionic liquids (BAILs) have emerged as effective catalysts for the synthesis of substituted imidazoles. arabjchem.org These catalysts, such as (4-sulfobutyl)tris(4-sulfophenyl) phosphonium (B103445) hydrogen sulfate (B86663), can be used in solvent-free conditions to promote the one-pot, three-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate to form trisubstituted imidazoles. arabjchem.org The use of BAILs offers advantages like high yields, shorter reaction times, and catalyst recyclability. arabjchem.orgresearchgate.net A variety of sulfonic acid functionalized BAILs, including those based on imidazolium (B1220033), pyridinium, and triethanolammonium (B1229115) cations, have been synthesized and studied for their catalytic activity. capes.gov.brresearchgate.net The acidity of these ionic liquids can be tuned by incorporating sulfonic acid groups into the cation or anion. mdpi.com

Silica-Supported Acid Catalysis

Inorganic materials functionalized with sulfonic acid groups, particularly silica (B1680970), serve as robust and reusable solid acid catalysts. mdpi.com Silica-supported sulfuric acid (H₂SO₄·SiO₂) is an efficient and cost-effective catalyst for the synthesis of 2,4,5-triaryl-1H-imidazoles from the condensation of benzil (B1666583) or benzoin, an aldehyde, and ammonium acetate under solvent-free conditions. scirp.org This heterogeneous catalyst allows for easy work-up and purification of the products. scirp.org

Another approach involves grafting sulfonic acid functionalities onto the silica surface. arabjchem.org For example, silica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA) has been synthesized and used as a reusable heterogeneous catalyst. acs.org Similarly, sulfonic acid functionalized silica (SiO₂-Pr-SO₃H) has been employed for the synthesis of 1,2,4,5-tetrasubstituted imidazoles. arabjchem.orgnih.gov These silica-supported catalysts often exhibit high surface area and good chemical and thermal stability, making them attractive for various organic transformations. acs.org

| Catalyst | Reactants | Product | Conditions | Reference(s) |

| (4-sulfobutyl)tris(4-sulfophenyl) phosphonium hydrogen sulfate | Benzil/benzoin, aldehydes, ammonium acetate | 2,4,5-Trisubstituted-1H-imidazoles | Solvent-free | arabjchem.org |

| 3-Methyl-1-(4-sulfonic acid)butylimidazolium hydrogen sulfate | Benzil, aromatic aldehyde, primary amine, ammonium acetate | 1,2,4,5-Tetrasubstituted imidazoles | Solvent-free | researchgate.net |

| H₂SO₄·SiO₂ | Benzil/benzoin, aldehyde, ammonium acetate | 2,4,5-Triaryl-1H-imidazoles | Solvent-free | scirp.org |

| Silica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA) | Not specified | 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) | Solvent-free | acs.org |

| SiO₂-Pr-SO₃H | 1,2-diketones, aryl aldehydes, ammonium acetate, substituted aromatic amines | 1,2,4,5-Tetrasubstituted imidazoles | Solvent-free | arabjchem.orgnih.gov |

Reactivity and Reaction Mechanisms of 1h Imidazole 2 Sulfonic Acid

Electrophilic and Nucleophilic Substitution Pathways

The presence of both an electron-rich imidazole (B134444) ring and an electron-withdrawing sulfonyl group gives rise to a complex reactivity profile, influencing where and how substitution reactions occur.

The sulfonyl chloride group (-SO₂Cl), a derivative of sulfonic acid, is highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups. The sulfonyl chloride group of compounds like 1H-benzo[d]imidazole-2-sulfonyl chloride readily reacts with nucleophiles such as amines, alcohols, and thiols. evitachem.comsmolecule.com This leads to the formation of sulfonamides, sulfonate esters, and thioesters, respectively. The high reactivity is attributed to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which makes the sulfur atom highly electrophilic.

The general mechanism for these nucleophilic substitution reactions is typically a two-step process. First, the nucleophile attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is expelled, and the final sulfonated product is formed. The reaction of substituted thiophene-2-sulfonyl chlorides with various nucleophiles, including aniline, pyridine (B92270), and imidazole, has been shown to follow an Sₙ2-type mechanism. unict.it The reaction rate and mechanism can, however, shift depending on the nature of the nucleophile, the substituents on the imidazole ring, and the reaction conditions. unict.it

Table 1: Examples of Nucleophilic Substitution Reactions of Imidazole-2-sulfonyl Chloride Derivatives

| Nucleophile | Product Type |

| Amines (R-NH₂) | Sulfonamides |

| Alcohols (R-OH) | Sulfonate Esters |

| Thiols (R-SH) | Thioesters |

| Acetate (B1210297) (AcO⁻) | Mixed Anhydrides |

| Azide (B81097) (N₃⁻) | Sulfonyl Azides |

| Hydroxide (OH⁻) | Sulfonic Acids |

The imidazole ring is an aromatic system that is generally susceptible to electrophilic attack due to its electron-rich nature. slideshare.netuobabylon.edu.iq However, the presence of a strongly deactivating sulfonic acid or sulfonyl chloride group at the 2-position significantly influences the regioselectivity and rate of these reactions. Electrophilic substitution on the imidazole ring typically occurs at the C4 or C5 positions, as attack at the C2 position leads to a less stable intermediate. slideshare.netuobabylon.edu.iq

Oxidation and Reduction Chemistry of 1H-Imidazole-2-sulfonic Acid Derivatives

The imidazole ring and the sulfur-containing functional group can both participate in redox reactions, leading to a variety of derivatives with different oxidation states.

A primary route for the synthesis of this compound is through the oxidation of the corresponding thiol, 1H-imidazole-2-thiol. chemicalbook.com This transformation is a key reaction in the preparation of these sulfonic acid derivatives. Various oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions often determining the final product and yield.

For example, the oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide has been studied, and the conditions can be optimized to produce 1-methylimidazole-2-sulfonic acid. researchgate.netresearchgate.net Hydrogen peroxide is another common and effective oxidizing agent for this conversion. chemicalbook.com The oxidation of 1H-benzimidazole-2-thiol to 1H-benzimidazole-2-sulfonic acid can be achieved using hydrogen peroxide in the presence of potassium hydroxide. chemicalbook.com The mechanism of thiol oxidation generally involves the stepwise oxidation of the sulfur atom, proceeding through sulfenic and sulfinic acid intermediates before reaching the final sulfonic acid.

Table 2: Oxidizing Agents for the Conversion of Imidazole-2-thiols to Sulfonic Acids

| Oxidizing Agent | Reference |

| Chlorine Dioxide | researchgate.netresearchgate.net |

| Hydrogen Peroxide | chemicalbook.com |

| Potassium Permanganate | |

| Dimethyl Sulfoxide (with halogen catalyst) | google.com |

The reduction of the aromatic imidazole ring to a non-aromatic imidazoline (B1206853) ring is another important transformation. This reaction effectively saturates the double bonds within the five-membered ring. Nitrogen heterocycles like imidazole are more susceptible to reduction by complex metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), compared to benzene. stackexchange.com

The reduction of imidazolium (B1220033) salts with sodium borohydride can lead to the formation of imidazolines. stackexchange.com However, the reaction conditions, particularly the solvent, can influence the outcome. In protic solvents, there is a possibility of further reduction leading to ring-opening to form diamine products. stackexchange.com The presence of a sulfonic acid group on the imidazole ring would likely influence the reactivity and may require specific conditions to achieve selective reduction of the ring without affecting the sulfonic acid moiety. The reduction of the sulfonyl chloride group itself can also occur, potentially yielding sulfonamide or sulfonic acid derivatives. evitachem.com

Reaction Mechanisms of Imidazole Formation and Transformation

The synthesis of the imidazole ring itself is a fundamental aspect of the chemistry of its derivatives, including this compound. There are numerous methods for constructing the imidazole core, often involving the condensation of several components.

One-pot, four-component reactions are an efficient way to synthesize highly substituted imidazoles. arabjchem.orgresearchgate.net A proposed mechanism for the synthesis of 1,2,4,5-tetrasubstituted imidazoles using a sulfonic acid functionalized silica (B1680970) catalyst involves the initial protonation of an aldehyde by the solid acid catalyst. arabjchem.org This is followed by condensation with ammonium (B1175870) acetate and an amine to form an adduct. This intermediate then reacts with a protonated 1,2-diketone, and subsequent ring closure and dehydration yield the final imidazole product. arabjchem.org

Transformations of the imidazole ring can also be achieved through various reaction pathways. For instance, N-alkylation of the imidazole ring is a common reaction. uobabylon.edu.iq The imidazole ring can also undergo ring-opening reactions under certain conditions, such as treatment with benzoyl chloride in the presence of a base. uobabylon.edu.iq The synthesis of imidazoles can also be achieved through the reaction of 1-sulfonyl triazoles with nitriles, catalyzed by rhodium(II), which proceeds through a rhodium iminocarbenoid intermediate. organic-chemistry.org These diverse synthetic and transformational methodologies highlight the versatility of the imidazole scaffold in organic chemistry.

Debus Mechanism for Imidazole Formation

The formation of the imidazole ring, the core structure of this compound, can be achieved through various synthetic routes. One of the foundational methods is the Debus-Radziszewski imidazole synthesis. wikipedia.orgscribd.com First reported by Heinrich Debus in 1858, this method is a multi-component reaction that synthesizes imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgpharmaguideline.com The process is utilized commercially for the production of several imidazole derivatives. wikipedia.orgscribd.com

The reaction mechanism, while not known with absolute certainty, is generally considered to occur in two primary stages wikipedia.org:

Diimine Formation : The 1,2-dicarbonyl compound (e.g., glyoxal) reacts with two equivalents of ammonia in a condensation reaction to form a diimine intermediate. wikipedia.orgscribd.com

Condensation with Aldehyde : This diimine intermediate then condenses with an aldehyde to form the final imidazole product. wikipedia.orgscribd.com

This synthesis is versatile; for instance, substituting a primary amine for one equivalent of ammonia can yield N-substituted imidazoles. wikipedia.org The reaction can be catalyzed by acids, such as p-toluenesulfonic acid (PTSA), to produce tri- and tetra-substituted imidazoles under mild conditions. isca.in Studies on the hydrothermal liquefaction of glucose-glycine mixtures have also pointed to the Debus-Radziszewski reaction as a key mechanism for imidazole formation, particularly under acidic conditions with α-dicarbonyls and formaldehyde (B43269) as precursors. acs.org

Aqueous-Phase Reaction Pathways of Imidazoles

The imidazole ring exhibits distinct reactivity in the aqueous phase, particularly with common atmospheric oxidants. Computational and experimental studies have elucidated the primary reaction pathways with hydroxyl radicals (•OH), nitrate (B79036) radicals (NO₃•), and ozone (O₃). acs.org

The reaction between imidazole and hydroxyl radicals proceeds through two main pathways:

•OH-Addition : This is the more favorable pathway, where the hydroxyl radical attacks a carbon atom of the imidazole ring. acs.orgresearchgate.net The electrophilic addition to the C5 position is often the preferred initial step. researchgate.net

H-atom Abstraction : In this pathway, the hydroxyl radical abstracts a hydrogen atom from either a C-H or N-H bond of the imidazole ring. acs.org

Oxidation by ozone in the aqueous phase typically follows a Criegee-type mechanism, where ozone attacks a double bond in the imidazole ring. acs.org The total calculated rate constants at 298 K demonstrate that reactions with •OH and NO₃• radicals are significantly faster than with O₃, suggesting that in environments where these radicals are abundant, imidazole can be oxidized efficiently. acs.org

The following table summarizes the calculated kinetic data for the aqueous-phase oxidation of imidazole.

| Oxidant | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Calculated Atmospheric Aqueous-Phase Lifetime (τ) |

| •OH | 5.65 x 10⁹ | 14.05 hours |

| NO₃• | 7.41 x 10⁹ | 0.27 hours |

| O₃ | 4.02 x 10⁴ | 3.45 hours |

| Data sourced from computational studies on imidazole oxidation. acs.org |

Additionally, imidazoles behave as bases in acidic solutions, undergoing protonation at the N3-atom to form stable salts with strong acids. pharmaguideline.com

Bonding Mechanisms with Co-Polymers

The imidazole and sulfonic acid functional groups are pivotal in forming various types of bonds with co-polymers, leading to materials with tailored properties. These interactions can be ionic, covalent, or based on hydrogen bonding.

Ionic Bonding: A primary mechanism for interaction involves a proton transfer reaction between an imidazole group and a sulfonic acid group. acs.org This acid-base reaction forms a non-covalent imidazolium-sulfonate ion pair. This type of ionic bonding has been effectively used to compatibilize otherwise immiscible polymer blends, such as poly(dimethylsiloxane) (PDMS) and poly(n-butyl acrylate) (PnBA). The introduction of sparse ionic bonds (as low as 1.0 mol %) generated by this proton transfer is sufficient to create optically clear and strong materials from mixed polymer systems. acs.org

Covalent Bonding: Covalent bonds can be formed between reactive dyes and cellulose (B213188) that has been modified with a co-polymer containing 1H-imidazole. In one system, cellulose was cationised with a copolymer of (chloromethyl)oxirane and 1H-imidazole. mdpi.comresearchgate.net During the dyeing process, reactive dyes form a stable covalent bond with the nucleophilic hydroxyl group present in the modifier's polymer chain, rather than with the hydroxyl groups of the cellulose itself. This allows for dyeing at room temperature without the need for electrolytes or alkali. mdpi.comresearchgate.net

Hydrogen Bonding: Hydrogen bonding is another significant interaction, particularly involving sulfonic acid groups within a polymer matrix. In a series of side-chain liquid crystal copolymers containing sulfonic acid groups, the transitional properties and local packing arrangements were influenced by hydrogen bonding between these acid groups. researchgate.net Similarly, the introduction of imidazole groups into block copolymers has been used to create hydrogen-bonded systems with reversible properties. vt.edu

The table below summarizes the bonding mechanisms.

| Bonding Type | Interacting Groups | Mechanism | Application Example |

| Ionic | Imidazole and Sulfonic Acid | Proton transfer from -SO₃H to the imidazole nitrogen, forming an imidazolium-sulfonate (-ImH⁺...⁻O₃S-) ion pair. | Compatibilization of immiscible polymer blends (e.g., PDMS/PnBA). acs.org |

| Covalent | Reactive Dye and Imidazole-containing Co-polymer | Nucleophilic attack from a hydroxyl group on the co-polymer chain onto the reactive group of a dye. | Dyeing of cationised cellulose without electrolytes. mdpi.comresearchgate.net |

| Hydrogen Bonding | Sulfonic Acid and/or Imidazole groups | Electrostatic attraction between a hydrogen atom and an electronegative atom (O or N). | Modifying transitional properties in liquid crystal copolymers. researchgate.net |

Design and Synthesis of 1h Imidazole 2 Sulfonic Acid Derivatives

Functionalization Strategies on the Imidazole (B134444) Ring

The imidazole ring is a versatile heterocyclic system that allows for extensive functionalization. nih.gov Its aromatic nature and the presence of two nitrogen atoms provide unique reactivity patterns that can be exploited for synthetic modifications. numberanalytics.comchemicalbook.com The development of novel synthetic methods continues to expand the chemical diversity achievable from this core structure. rsc.orgrsc.org

The chemical behavior of an imidazole derivative is profoundly influenced by the position and nature of substituents on the ring. numberanalytics.com The imidazole ring is a π-excessive heterocycle, which generally favors electrophilic substitution. chemicalbook.com However, the electron density is not uniform across the ring.

The C4 and C5 positions have a higher electron density compared to the C2 position, making them more susceptible to attack by electrophiles. chemicalbook.com Conversely, the C2 position is comparatively electron-deficient and thus more prone to nucleophilic attack. chemicalbook.com The nitrogen atoms also play a crucial role; the pyridine-like N3 atom possesses a lone pair of electrons, making it a site for electrophilic attack and coordination, while the pyrrole-like N1 atom's lone pair is involved in the aromatic system. chemicalbook.com

Table 1: Influence of Substitution on Imidazole Ring Reactivity

| Position | Inherent Reactivity | Influence of Electron-Withdrawing Groups (EWGs) | Influence of Electron-Donating Groups (EDGs) |

| C2 | Prone to nucleophilic attack chemicalbook.com | Enhances susceptibility to nucleophiles | Reduces susceptibility to nucleophiles |

| C4/C5 | Prone to electrophilic attack chemicalbook.com | Reduces susceptibility to electrophiles | Enhances susceptibility to electrophiles |

| N1 | Acidic proton (donor) nih.govchemicalbook.com | Increases acidity | Decreases acidity |

| N3 | Basic site (acceptor) nih.govchemicalbook.com | Decreases basicity | Increases basicity |

A wide array of functional groups can be introduced onto the imidazole ring to modulate its physicochemical and biological properties. ontosight.aiwikipedia.org Methodologies for creating mono-, di-, tri-, and even tetrasubstituted imidazoles are well-established, allowing for significant structural diversity. nih.govrsc.org

Alkyl Groups: Linear or branched alkyl chains can be introduced at various positions. For instance, derivatives with alkyl groups at the 2-position are common and significantly influence the compound's properties. ontosight.ai

Aryl Groups: N-arylimidazoles can be synthesized through one-pot reactions, for example, by coupling imidazole with iodobenzene (B50100) using a copper iodide (CuI) catalyst and a base like potassium phosphate (B84403) (K₃PO₄). nih.gov Aryl groups can also be introduced at carbon positions through various cross-coupling reactions.

Amino and Hydroxyl Groups: The introduction of amino and hydroxyl functionalities is also synthetically accessible. For example, a protocol for synthesizing 1-hydroxyimidazole (B8770565) derivatives has been reported, which involves the reaction of an aldehyde, a dicarbonyl compound, and an additional carbonyl nucleophile. rsc.org These functional groups are particularly important as they can act as hydrogen bond donors or acceptors, influencing molecular interactions.

Modern synthetic strategies often employ multicomponent reactions, which allow for the construction of highly substituted imidazoles in a single step from simple precursors. nih.gov Catalytic systems, including those based on copper, ruthenium, and zinc, have been developed to facilitate these transformations with high efficiency and regioselectivity, accommodating a broad range of functional groups. rsc.org

Preparation of Sulfonyl Chloride Derivatives from Imidazole Sulfonic Acids

The conversion of imidazole sulfonic acids into their corresponding sulfonyl chloride derivatives is a key transformation, as sulfonyl chlorides are highly valuable intermediates for further synthesis, particularly for creating sulfonamides. smolecule.comthieme-connect.com

A common method for this conversion involves treating the imidazole ring with chlorosulfonic acid. This reagent can sometimes achieve sulfonation and chlorination in a single step. For example, 2-(2-methoxyphenyl)-1H-benzo[d]imidazole can be suspended in ice-cooled chlorosulfonic acid to generate the corresponding sulfonyl chloride derivative directly. nih.gov Similarly, the synthesis of 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride involves sulfonating the imidazole ring, followed by chlorination to convert the sulfonic acid into the sulfonyl chloride. smolecule.com

An alternative, often milder, approach involves a two-step process where the sulfonic acid is first prepared and then converted to the sulfonyl chloride using a specific chlorinating agent. A novel and efficient method utilizes 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) as the chlorinating agent. thieme-connect.com This procedure is performed under mild, solvent-free conditions and offers high yields with short reaction times. thieme-connect.com The reaction involves grinding the sulfonic acid with TAPC and a catalytic amount of potassium chloride (KCl). thieme-connect.com

Table 2: Selected Methods for Preparing Imidazole Sulfonyl Chlorides

| Starting Material | Reagent(s) | Conditions | Product Type | Reference |

| Imidazole Derivative | Chlorosulfonic Acid | Ice-cooled | Imidazole Sulfonyl Chloride | nih.gov |

| Substituted Imidazole | 1. Sulfonation (e.g., SO₃) 2. Chlorination | Stepwise reaction | Imidazole Sulfonyl Chloride | smolecule.com |

| Isolated Sulfonic Acid | TAPC, KCl, H₂O (cat.) | Grinding, 25 °C, solvent-free | Sulfonyl Chloride | thieme-connect.com |

| Sulfonic Acid | Thionyl chloride in DMF | Not specified | Sulfonyl Chloride | thieme-connect.com |

Novel Imidazole Sulfonic Acid Analogs for Specific Research Applications

The imidazole sulfonic acid framework serves as a building block for novel analogs with specific applications, particularly in catalysis and medicinal chemistry.

One significant area of research is the development of Brönsted acidic ionic liquids (BAILs). researchgate.net In these compounds, the sulfonic acid group is tethered to an imidazolium (B1220033) cation. researchgate.netresearchgate.net These sulfonic acid-functionalized imidazolium salts act as efficient and recyclable catalysts for various organic transformations, such as multicomponent coupling reactions. researchgate.net Their catalytic activity can be tuned by modifying the structure, and they offer advantages like low cost and high recyclability. researchgate.net

In medicinal chemistry, the imidazole sulfonic acid moiety is incorporated into complex molecules to target specific biological pathways. For example, CHEMBL132275 is a complex derivative where a 1-methyl-1H-imidazole-2-sulfonamide group is part of a larger structure designed for potential therapeutic applications. ontosight.ai The sulfonamide linkage, readily formed from a sulfonyl chloride, is a key feature in many biologically active compounds. ontosight.ai Another example involves the synthesis of benzimidazole (B57391) analogs of sildenafil (B151), where a phenylsulfonylpiperazine group is attached to a benzimidazole core, creating novel structures for biological evaluation. nih.gov

Table 3: Examples of Novel Imidazole Sulfonic Acid Analogs and Their Applications

| Analog Class | Structural Feature | Research Application | References |

| Brönsted Acidic Ionic Liquids (BAILs) | Imidazolium cation functionalized with a sulfonic acid group (e.g., via a propyl chain). | Recyclable catalysts for organic synthesis (e.g., Biginelli reaction). researchgate.net | researchgate.netresearchgate.net |

| Complex Sulfonamides | Imidazole-2-sulfonamide linked to other complex moieties (e.g., phenyl, cyclopropyl, pyran rings). | Medicinal chemistry research, potential enzyme inhibitors or receptor modulators. | ontosight.ai |

| Bioactive Hybrids | Benzimidazole core functionalized with a phenylsulfonylpiperazine group. | Synthesis of sildenafil analogs for phosphodiesterase inhibition studies. | nih.gov |

| Hybrid Imine-Sulfonamides | 4,5-Dihydro-1H-imidazole core with sulfonyl groups on both the ring and an exocyclic imine nitrogen. | Synthesis of novel hybrid compounds with potential anticancer properties. | mdpi.com |

Catalytic Applications of 1h Imidazole 2 Sulfonic Acid and Its Functionalized Analogs

Homogeneous Catalysis by Sulfonic Acid Functionalized Imidazolium (B1220033) Salts

Sulfonic acid functionalized imidazolium salts have proven to be exceptionally efficient catalysts for multi-component reactions (MCRs), which are highly valued for their atom economy and ability to construct complex molecules in a single step. scirp.org These catalysts have been successfully employed in the synthesis of a variety of heterocyclic compounds.

Notable applications include:

Synthesis of Xanthene Derivatives: Catalysts like 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl) and 3-methyl-1-sulfonic acid imidazolium salts have been used to promote the one-pot synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes and other xanthene derivatives under solvent-free conditions. academie-sciences.fr

Synthesis of 2,4,5-Triaryl-1H-imidazoles: The three-component coupling of benzil (B1666583) or benzoin, various aldehydes, and ammonium (B1175870) acetate (B1210297) is effectively catalyzed by these acidic ionic liquids. scirp.org

Biginelli Reaction: The synthesis of dihydropyrimidinones (DHPMs) via the Biginelli reaction is a well-documented application, where sulfonic acid functionalized imidazolium catalysts demonstrate high activity. researchgate.netacs.org

Synthesis of Quinolines and Other N-Heterocycles: These catalysts have been utilized in the Friedlander synthesis of quinolines and the one-pot preparation of pyrimido[4,5-b]quinoline and 1,2,4,5-tetrasubstituted imidazole (B134444) derivatives. scielo.bracs.org

The table below summarizes the performance of these catalysts in various multi-component reactions.

| Reaction Type | Catalyst Example | Conditions | Yield Range | Source |

|---|---|---|---|---|

| Synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes | [Dsim]Cl | Solvent-free | High | academie-sciences.fr |

| Synthesis of 2,4,5-Triaryl-1H-imidazoles | [Hmim]HSO₄ | Solvent-free, 110°C | High | scirp.org |

| Synthesis of Dihydropyrimidinones (Biginelli MCR) | 1-dodecyl-3-(3-sulfopropyl)-imidazolium hydrogen sulfate (B86663) | Solvent-free, 80°C | 59-96% | scielo.br |

| Synthesis of Pyrimido[4,5-b]quinolines | Nitrogen-linked sulfonic acid catalyst | One-pot | Good | scielo.br |

| Synthesis of 1,2,4,5-tetrasubstituted imidazoles | SO₃H-functionalized BAILs | Ethanol, Room Temp | 52-94% | scielo.br |

A significant advantage of sulfonic acid functionalized imidazolium salts is their potential for recyclability, a key principle of green chemistry. researchgate.net In many homogeneous systems, after the reaction is complete, the products can be extracted using an organic solvent, leaving the ionic liquid catalyst behind to be reused in subsequent cycles. scielo.brmdpi.com This reusability minimizes catalyst waste and cost.

Research findings demonstrate robust reusability across various reactions:

In the synthesis of 2H-indazolo[2,1-b]phthalazine-triones, a catalyst was reused for up to eight cycles without a significant drop in activity. scielo.br

For the synthesis of quinolines, a water-tolerant catalyst was recycled five times with minimal loss of activity. acs.org

In the synthesis of pyrimido[4,5-b]quinoline derivatives, catalysts were reused for up to five cycles without a noticeable decrease in product yields. scielo.br

For esterification reactions, sulfonic acid functionalized ionic liquids were reused for at least five cycles, with some variants showing almost no change in catalytic performance. mdpi.com

These catalysts also promote greener synthesis routes by enabling solvent-free reaction conditions or the use of environmentally benign solvents like water or ethanol. scielo.bracademie-sciences.fracs.org Their high catalytic activity often allows for milder reaction conditions and shorter reaction times, further contributing to their eco-friendly profile. academie-sciences.frmdpi.com

| Reaction | Catalyst Type | Number of Reuse Cycles | Outcome | Source |

|---|---|---|---|---|

| Synthesis of 2H-indazolo[2,1-b]phthalazine-triones | Imidazolium-based ionic liquid | 8 | No significant loss in activity | scielo.br |

| Synthesis of Quinolines | Sulfonic acid functionalized ionic liquid | 5 | No significant loss of activity | acs.org |

| Esterification of Fatty Acids | Sulfonic acid functionalized ionic liquid (SAIL) | 5 | Good to excellent reusability | mdpi.com |

| Synthesis of Pyrimido[4,5-b]quinolines | Nitrogen-linked sulfonic acid catalyst | 3-5 | No significant loss in activity | scielo.br |

| Synthesis of N-heterocycle spiropyrans | Cross-linked poly(vinyl imidazole) with sulfonic acid tags | 5-6 | Marginal decrease in catalytic activity | nih.gov |

Heterogeneous Catalysis Utilizing Immobilized Sulfonic Acid Moieties

To overcome challenges associated with catalyst-product separation in homogeneous systems and enhance catalyst stability and recovery, sulfonic acid functionalized imidazoles can be immobilized on solid supports. bohrium.com This creates robust heterogeneous catalysts that combine the advantages of solid catalysts (easy separation, reusability) with the high activity of the sulfonic acid functionalized molecular sites. acs.orgmdpi.com The process of immobilization can be achieved through methods like grafting or co-condensation of the functionalized organosilane onto the support material. bohrium.commdpi.com

Silica (B1680970), particularly mesoporous silica like SBA-15, is a widely used support due to its high surface area, large pore volume, and excellent thermal and chemical stability. scispace.comnih.gov The surface of silica can be functionalized by first grafting a thiol-containing group (e.g., from (3-mercaptopropyl)trimethoxysilane) which is then oxidized to a sulfonic acid group. scispace.comsemanticscholar.org The resulting material, often denoted as SBA-Pr-SO₃H, acts as a powerful and recyclable solid acid catalyst. scispace.com These silica-supported catalysts have been effectively used in various organic syntheses, including the one-pot synthesis of triazoloquinazolinones, benzimidazoquinazolinones, and quinoxaline (B1680401) derivatives under solvent-free conditions. semanticscholar.orgarabjchem.org The catalyst can be easily recovered by simple filtration after the reaction, washed, and reused multiple times without a significant drop in its catalytic efficacy. scirp.orgarabjchem.org

The concept of immobilizing sulfonic acid groups extends to a variety of nanoporous materials beyond standard silica, creating highly efficient catalytic systems. bohrium.com

Mesoporous Silica (SBA-15, MCM-41): As mentioned, materials like SBA-15 with uniform, hexagonal pore structures act as nano-reactors, providing a high concentration of active sites within a confined space, which can lead to high reaction yields. scispace.comarabjchem.org The functionalization of these materials with propyl sulfonic acid groups has been extensively studied for reactions like the Biginelli-type synthesis of pyrimidinones. researchgate.net

Magnetic Nanoparticles: To facilitate even easier catalyst recovery, sulfonic acid groups can be immobilized onto the silica-coated surface of magnetic nanoparticles (e.g., Fe₃O₄ or cobalt ferrite). arabjchem.orgmdpi.com After the reaction, the catalyst can be quickly separated from the reaction mixture using an external magnet. arabjchem.org This approach has been used to create "quasi-homogeneous" catalysts for the synthesis of triazolo[4,3-a]pyrimidines, showing good activity after six recycling runs. arabjchem.org

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials whose properties can be tuned by functionalization. A bimetallic-MOF containing iron and nickel has been functionalized with sulfonic acid groups via a post-modification method. rsc.org This created a novel, porous acid catalyst successfully used in the synthesis of nicotinonitrile derivatives. rsc.org

| Nanoporous System | Functional Group | Key Features | Example Application | Source |

|---|---|---|---|---|

| Mesoporous Silica (SBA-15) | Propyl Sulfonic Acid (-Pr-SO₃H) | High surface area, uniform pores, recyclable by filtration | Synthesis of quinoxalines, triazoloquinazolinones | semanticscholar.orgarabjchem.org |

| Magnetic Nanoparticles (Fe₃O₄@Cellulose) | Imidazolium Sulfonate Ionic Liquid | Easily separable with a magnet, high stability | Synthesis of triazolo[4,3-a]pyrimidines | arabjchem.org |

| Metal-Organic Framework (MOF) | Imidazole/SO₃H | Tunable porosity, synergistic bimetallic effects | Synthesis of nicotinonitriles | rsc.org |

| Covalent Organic Framework (COF) | Imidazolium and Sulfonic Acid | Highly efficient Brønsted acid catalyst, heterogeneous | Biginelli reaction under solvent-free conditions | acs.org |

Acid-Catalyzed Reactions Promoted by Imidazole Sulfonic Acid Derivatives

The primary role of 1H-imidazole-2-sulfonic acid and its derivatives in catalysis is to act as Brønsted acids. Their efficacy has been demonstrated across a range of classic and modern acid-catalyzed reactions. The acidity, which can be compared to solid acid catalysts like H-ZSM-5 and H-BETA, is often found to be superior, leading to higher catalytic activity. researchgate.netresearchgate.net

Key acid-catalyzed reactions include:

Condensation Reactions: These catalysts are widely used for various condensation reactions, such as the Knoevenagel-Michael cascade reaction for synthesizing xanthene derivatives, and the condensation of o-phenylenediamines with diketones to produce quinoxalines. academie-sciences.frsemanticscholar.orgresearchgate.net

Esterification: Sulfonic acid functionalized ionic liquids are efficient catalysts for the esterification of carboxylic acids (e.g., fatty acids) with alcohols, a key reaction in biodiesel production. mdpi.comresearchgate.net They can achieve high conversion rates under relatively mild conditions. mdpi.com

Multi-Component Reactions: As detailed previously, they are powerful promoters of MCRs like the Biginelli, Hantzsch, and Friedlander reactions, which are fundamental for building diverse heterocyclic libraries. scielo.brscirp.orgacs.org

Friedel-Crafts Alkylation: Heterogeneous catalysts, such as sulfonic acid-functionalized mesoporous silica, have been successfully used to catalyze Friedel-Crafts alkylation reactions, a cornerstone of C-C bond formation. acs.orgnih.gov

Synthesis of Heterocycles: The synthesis of a vast number of biologically relevant heterocycles, including various imidazoles, pyrimidinones, xanthenes, and quinolines, is promoted by these acidic catalysts in both homogeneous and heterogeneous formats. scirp.orgacademie-sciences.frnih.govarabjchem.org

The versatility, high activity, and increasing alignment with green chemistry principles ensure that sulfonic acid functionalized imidazoles will remain an important and expanding class of catalysts in organic synthesis.

Coordination Chemistry of 1h Imidazole 2 Sulfonic Acid As a Ligand

Ligand Properties and Coordination Modes

1H-Imidazole-2-sulfonic acid is an amphoteric molecule, capable of acting as both an acid and a base. wikipedia.org The imidazole (B134444) ring provides a basic nitrogen atom suitable for coordination, while the sulfonic acid group can be deprotonated to form a sulfonate anion that also engages in metal binding.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₃H₄N₂O₃S | nih.gov |

| Molar Mass | 148.14 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

The primary site for electron donation from the imidazole moiety is the imine nitrogen atom (the N atom not bonded to hydrogen). wikipedia.org This nitrogen has a lone pair of electrons and acts as a pure sigma-donor, classifying imidazole as a hard ligand. wikipedia.org Its basicity is intermediate between pyridine (B92270) and ammonia (B1221849). wikipedia.org The imidazole ring itself possesses significant nucleophilic and chelating properties.

In the context of the sulfonic acid group (-SO₃H), coordination to a metal center typically occurs through the oxygen atoms after deprotonation to the sulfonate anion (-SO₃⁻), rather than directly through the sulfur atom. mdpi.comjlu.edu.cn While some sulfur-nitrogen heterocycles are known to be good electron acceptors due to low-lying unoccupied molecular orbitals, the sulfur atom in a sulfonate group is highly oxidized and sterically hindered, making it a poor electron donor. researchgate.net Therefore, this compound generally functions as a bidentate or bridging ligand, coordinating via the imidazole nitrogen and one or two oxygen atoms of the sulfonate group.

The sulfonic acid group plays a crucial role in the formation and structure of metal complexes. Upon deprotonation, the resulting sulfonate group can coordinate directly to a metal ion. mdpi.com This interaction is exemplified in complexes where metal ions are coordinated by both 2,2′-biimidazole and sulfonate ions, leading to the formation of neutral, distorted octahedral sulfonato complexes. mdpi.com Similarly, in a copper(II) complex with imidazole and p-methylbenzenesulfonate, the sulfonate group coordinates to the copper center via its oxygen atoms. jlu.edu.cn

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with imidazole-based ligands is generally straightforward, but their characterization requires a combination of spectroscopic and structural analysis techniques to elucidate the coordination environment.

The synthesis of metal complexes involving this compound typically involves the reaction of a suitable metal salt (e.g., chlorides, nitrates) with the ligand in a solvent such as ethanol, often with heating to promote the reaction. mdpi.comajol.inforesearchgate.net The molar ratio of the metal to the ligand is a critical parameter that influences the stoichiometry and structure of the resulting complex. ajol.info

Several analytical techniques are employed to determine the coordination sites:

Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a key method for identifying which atoms are involved in bonding. The coordination of the imidazole nitrogen to a metal ion is typically confirmed by a shift in the stretching frequency of the C=N bond. ajol.inforesearchgate.net Similarly, the involvement of the sulfonate group is evidenced by shifts in the S=O stretching vibrations. The formation of new, lower-frequency bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds provides direct evidence of complexation. ajol.inforesearchgate.net

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive information on the solid-state structure, including bond lengths, bond angles, and the precise coordination sites of the ligand with the metal ion. mdpi.comjlu.edu.cnmdpi.com

NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can show shifts in the signals of the imidazole ring protons and carbons upon coordination with a metal ion, indicating the involvement of the nitrogen atom in bonding. azjournalbar.com

Table 2: Representative FT-IR Spectral Data for Imidazole Complexation (cm⁻¹)

| Vibrational Mode | Free Ligand (Approx. Range) | Metal Complex (Approx. Range) | Indication |

|---|---|---|---|

| ν(C=N) | ~1627 | 1618-1624 | Coordination of imidazole nitrogen. ajol.info |

| ν(M-N) | - | 522-531 | Formation of metal-nitrogen bond. ajol.info |

| ν(M-O) | - | 456-463 | Formation of metal-oxygen bond (from sulfonate). ajol.info |

The geometry of metal complexes formed with this compound is determined by the coordination number and preference of the central metal ion, as well as the stoichiometry of the complex. Based on analogous imidazole and sulfonate complexes, several geometries are commonly observed.

Octahedral: This geometry is common for transition metals like Co(II), Ni(II), Cr(III), and Fe(II). mdpi.comajol.inforesearchgate.netresearchgate.net For instance, hexakis(imidazole) complexes like [Fe(imidazole)₆]²⁺ are well-characterized, and sulfonato complexes with bidentate N,N'-donors also adopt this geometry. wikipedia.orgmdpi.com

Tetrahedral: Zn(II) often forms tetrahedral complexes, such as [Zn(IM)₂(H₂O)₂]. researchgate.netazjournalbar.com

Square Planar: Metal ions like Cu(II) and Pd(II) can exhibit square planar geometry in their complexes with imidazole derivatives. ajol.inforesearchgate.net

The electronic structure of these complexes is typically investigated using UV-Visible spectroscopy and computational methods. UV-Vis spectra reveal d-d transitions and charge-transfer bands, which are characteristic of the complex's geometry and the nature of the metal-ligand bonding. ajol.inforesearchgate.netechemcom.com Quantum mechanics calculations, particularly using Density Functional Theory (DFT), can be employed to validate proposed structures, calculate electronic properties, and gain deeper insight into the metal-ligand interactions. sohag-univ.edu.egresearchgate.net

Table 3: Common Geometries of Metal-Imidazole Complexes

| Metal Ion | Common Geometry | Example Reference |

|---|---|---|

| Co(II) | Octahedral | ajol.inforesearchgate.netresearchgate.net |

| Ni(II) | Octahedral | ajol.inforesearchgate.net |

| Cu(II) | Square Planar | ajol.inforesearchgate.net |

| Zn(II) | Tetrahedral | researchgate.netazjournalbar.com |

| Cr(III) | Octahedral | researchgate.netazjournalbar.com |

| Pd(II) | Square Planar | ajol.inforesearchgate.net |

Applications in Homogeneous Catalysis Utilizing Imidazole-Based Ligands

While specific catalytic applications of complexes derived solely from this compound are not widely documented, the broader class of imidazole-based ligands is of immense importance in the field of homogeneous catalysis. wikipedia.org The tunability of the imidazole scaffold allows for the development of highly efficient and selective catalysts for a variety of organic transformations.

Examples of such applications include:

Cross-Coupling Reactions: Palladium complexes featuring N-heterocyclic carbene (NHC) ligands derived from imidazole are highly active catalysts for reactions like the Buchwald-Hartwig amination. google.com

Hydrogenation and Transfer Hydrogenation: Ruthenium(II) complexes with imidazole-based ligands have been developed for the efficient and chemoselective hydrogenation of carbon-carbon double bonds and the transfer hydrogenation of aldehydes to alcohols using renewable hydrogen sources. rsc.orgacs.org

Polymerization: Bimetallic nickel complexes containing imidazole-based phenolate (B1203915) ligands serve as high-performance catalysts for the copolymerization of CO₂ and epoxides to form polycarbonates. rsc.org

Dehydrogenation: Iron-imidazole systems have been studied for the catalytic dehydrogenation of formic acid for hydrogen production. nih.gov

The versatility of the imidazole core in these ligands allows for fine-tuning of the steric and electronic properties of the metal center, which is key to controlling catalytic activity and selectivity. google.com

Theoretical and Computational Investigations of 1h Imidazole 2 Sulfonic Acid

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to predicting the geometric, electronic, and energetic properties of molecules from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule. For imidazole (B134444) derivatives, these calculations are instrumental in understanding their stability, reactivity, and potential applications, such as in corrosion inhibition or materials science iucr.orgresearchgate.net.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems nih.gov. In DFT, the energy of the system is determined as a functional of the electron density.

For molecules similar to 1H-Imidazole-2-sulfonic acid, DFT is employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Calculate Vibrational Frequencies: Predict infrared (IR) spectra to compare with experimental data and confirm the nature of stationary points on the potential energy surface.

Explore Reaction Mechanisms: Investigate the energetics of chemical reactions, identifying transition states and activation barriers.

Determine Electronic Properties: Calculate properties such as dipole moment, polarizability, and reactivity descriptors to understand the molecule's behavior nih.govacs.org.

Studies on various benzimidazole (B57391) derivatives, for instance, have successfully used DFT to correlate theoretical structures with experimental X-ray diffraction data and to probe their potential as corrosion inhibitors or for nonlinear optical applications iucr.orgacs.org.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

Functionals: The functional approximates the exchange-correlation energy, which accounts for the complex quantum mechanical interactions between electrons. Common functionals include B3LYP (Becke's 3-parameter Lee-Yang-Parr), which is a hybrid functional known for its reliability in predicting molecular geometries and energies for a wide range of organic molecules irjweb.com. Other functionals like M06-2X or CAM-B3LYP are also used, particularly for studies involving non-covalent interactions or electronic excitations iucr.orgacs.org.

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set affect the accuracy and cost of the calculation.

Pople-type basis sets , such as 6-31G or 6-311G, are commonly used. The addition of polarization functions (e.g., (d) or (d,p)) allows for more flexibility in describing bonding by accounting for the non-spherical nature of electron distribution in molecules. Diffuse functions (e.g., + or ++) are added to better describe anions or systems with lone pairs irjweb.com. For example, the 6-311++G(d,p) basis set is frequently used for detailed analyses of imidazole derivatives irjweb.com.

Correlation-consistent basis sets , like those from Dunning (e.g., cc-pVDZ), are also employed for higher accuracy calculations.

For sulfur-containing compounds like this compound, it is crucial to select a basis set that can adequately describe the electronic structure of the sulfur atom, often requiring the inclusion of polarization and diffuse functions for accurate results.

Molecular Dynamics Simulations for Interfacial Phenomena

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly valuable for investigating the behavior of molecules at interfaces, such as the oil-water interface, which is critical for applications like enhanced oil recovery or corrosion inhibition rsc.orgmdpi.com.

While no specific MD studies on this compound were found, the methodology is well-established for similar molecules. In a typical MD simulation for interfacial phenomena:

A simulation box is constructed, often containing two immiscible phases (e.g., oil and water) and the molecule of interest.

The interactions between all atoms are described by a force field.

Newton's equations of motion are solved iteratively, allowing the system to evolve over time.

These simulations can provide microscopic insights into how surfactants or inhibitor molecules arrange themselves at an interface, how they affect interfacial tension, and the nature of their interactions with surrounding solvent molecules rsc.orgmdpi.com. For a molecule like this compound, MD could elucidate its orientation and aggregation behavior at an electrode surface or a liquid-liquid interface.

Prediction of Reactivity Descriptors and Electronic Properties

DFT calculations are used to compute a variety of electronic properties that act as descriptors of a molecule's chemical reactivity. These descriptors help in predicting how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.orgnih.gov.

HOMO: Represents the outermost orbital containing electrons and is associated with the ability of a molecule to donate electrons (nucleophilicity).

LUMO: Represents the innermost orbital without electrons and is associated with the ability of a molecule to accept electrons (electrophilicity).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO irjweb.comnih.gov.

For illustrative purposes, the calculated FMO energies for a related imidazole derivative, N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine, are presented below. These values demonstrate the typical output of such an analysis.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Data sourced from a DFT study on N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine, calculated at the B3LYP/6-311++G(d,p) level of theory. irjweb.com

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule based on the distribution of electrons in the calculated molecular orbitals. This analysis provides insight into the electrostatic potential of the molecule and helps identify atoms that are electron-rich (negative charge) or electron-poor (positive charge), which are potential sites for electrophilic or nucleophilic attack, respectively.

While this analysis is known to be sensitive to the choice of basis set, it remains a popular method for qualitatively understanding charge distribution researchgate.net. For imidazole derivatives, Mulliken charge analysis can reveal the relative charges on the nitrogen, carbon, sulfur, and oxygen atoms, highlighting the most reactive sites. For example, in imidazole-2-carboxaldehyde, the analysis showed that the nitrogen atoms carry a significant negative charge while the hydrogen attached to the amino group has the largest positive charge, indicating their roles in potential intermolecular interactions researchgate.net.

Below is an example table of calculated Mulliken atomic charges for the simple 1H-imidazole molecule to illustrate the type of data obtained.

| Atom | Charge (e) |

|---|---|

| C2 | 0.20 |

| N1 | -0.30 |

| N3 | -0.15 |

| C4 | -0.08 |

| C5 | -0.07 |

Illustrative data for 1H-imidazole, values can vary significantly based on the computational method and basis set used. researchgate.net

Adsorption Mechanism Studies on Various Substrates

Theoretical and computational investigations into the adsorption mechanism of this compound on various substrates are not extensively documented in publicly available research. However, significant insights can be gleaned from studies on the adsorption of the parent imidazole molecule and its derivatives on various surfaces, particularly metals. These studies, predominantly employing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide a foundational understanding of the potential interaction mechanisms of imidazole-based compounds.

Insights from Imidazole and its Derivatives

Computational studies on imidazole and its derivatives reveal that their adsorption on metal surfaces is a complex process influenced by the molecule's orientation, the electronic properties of its substituents, and the nature of the substrate. These molecules can interact with surfaces through both physisorption and chemisorption.

DFT calculations have been instrumental in elucidating the preferred adsorption modes. For instance, on oxidized copper surfaces like Cu₂O(111), imidazole, triazole, and tetrazole have been shown to preferentially bond through a single unsaturated nitrogen atom to a surface copper ion. rsc.orgresearchgate.net This interaction is often accompanied by the formation of a hydrogen bond with a surface oxygen ion. rsc.orgresearchgate.net The adsorption energy is significantly stronger at coordinatively unsaturated copper sites compared to coordinatively saturated sites. rsc.orgresearchgate.net Van der Waals dispersion interactions also play a crucial role, strengthening the adsorption bond by 0.2–0.5 eV, depending on the specific adsorption structure. rsc.orgrsc.org

On iron surfaces, self-assembled films of imidazole and its derivatives have been shown to effectively protect against corrosion, confirming strong adsorption to the surface. researchgate.net Molecular dynamics simulations of various imidazole derivatives on an Fe (111) surface indicate that the molecules have a strong ability to adsorb, with significant binding energy. researchgate.net

The orientation of the imidazole ring upon adsorption is a key factor. Molecular dynamics simulations suggest that the imidazole ring of certain derivatives tends to adsorb on Cu (111) surfaces in a parallel orientation through physical adsorption. rsc.org

Influence of Substituents

The electronic properties of substituents on the imidazole ring significantly influence the adsorption energy. Studies on imidazole derivatives with electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have shown that EDGs tend to increase the binding energies with metal cations. acs.org This suggests that the sulfonic acid group in this compound, being a strong electron-withdrawing group, would likely have a substantial impact on the molecule's adsorption behavior, although specific studies are lacking.

Adsorption Energies of Imidazole and its Derivatives on Various Substrates

The following table summarizes the adsorption energies of imidazole and some of its derivatives on different substrates as determined by computational studies. It is important to note that these values are for related compounds and not directly for this compound.

| Compound | Substrate | Adsorption Energy (eV) | Computational Method |

|---|---|---|---|

| Imidazole | Cu₂O(111) (CUS sites) | -1.6 | DFT (PBE) |

| 1-(2-Dodecylsulfanyl-ethyl)-1H-imidazole (DSEIm) | Fe (111) | -7.55 | Monte Carlo Simulation |

| 2-Imidazol-1-yl-ethylsulfanyl)-acetic acid (ImESAA) | Fe (111) | -4.50 | Monte Carlo Simulation |

| 1-vinylimidazole (VyIm) | Fe (111) | -2.50 | Monte Carlo Simulation |

This table is based on data from related imidazole compounds and is intended to provide a comparative perspective. rsc.orgresearchgate.net

Supramolecular Chemistry and Self Assembly Involving 1h Imidazole 2 Sulfonic Acid Moieties

Design Principles for Imidazole-Based Supramolecular Architectures

The rational design of supramolecular structures using imidazole-based components is a cornerstone of crystal engineering. nih.gov The imidazole (B134444) ring is a prominent functional fragment in many biomolecules and medicinal drugs due to its ability to engage in a wide array of non-covalent interactions, including hydrogen bonds, ionic bonds, and π–π stacking. mdpi.com These interactions are fundamental to creating specific and predictable supramolecular synthons—structural units formed by intermolecular interactions.

Key design principles for imidazole-based architectures include:

Directionality and Specificity: The imidazole ring offers well-defined hydrogen bond donors and acceptors, allowing for the programmed assembly of molecules into desired architectures like chains, sheets, or more complex networks. rsc.org

Hierarchical Assembly: Simple structural motifs, or synthons, formed through primary interactions like strong N-H···N or N-H···O hydrogen bonds, can guide the subsequent organization into larger, more complex superstructures. nih.govnih.gov

Modulation of Properties: By combining imidazole-containing molecules with other components (co-formers), it is possible to create multicomponent crystals such as co-crystals or salts, thereby tuning the physicochemical properties of the resulting material. nih.govnih.gov

Charge-Assisted Interactions: The basicity of the pyridine-like nitrogen atom allows for protonation, leading to the formation of imidazolium (B1220033) cations. This introduces strong charge-assisted hydrogen bonds and ionic interactions, which are powerful tools for directing crystal packing.

The presence of the sulfonic acid group in 1H-Imidazole-2-sulfonic acid adds another layer of control. As a strong acid, it can readily donate a proton, leading to the formation of zwitterions or salt pairs, which significantly influences the resulting supramolecular structure. researchgate.net

| Design Principle | Role of Imidazole Moiety | Role of Sulfonic Acid Moiety |

| Directionality | Provides specific N-H donor and N acceptor sites for predictable hydrogen bonding. rsc.org | Offers strong O-H donors and O acceptors for highly directional interactions. |

| Synthon Formation | Forms robust N-H···N and N-H···O hydrogen-bonded pairs. nih.govnih.gov | Participates in strong O-H···O hydrogen bonds and can form sulfonate-imidazolium ion pairs. |

| Hierarchy | Primary imidazole-imidazole or imidazole-co-former synthons direct further assembly. nih.gov | Strong ionic interactions can dominate the initial assembly, creating a charged backbone for the architecture. |

| Tunability | Can be protonated or deprotonated to switch between neutral and charged interactions. nih.gov | Its high acidity ensures proton transfer, leading to zwitterionic or salt forms that dictate packing. researchgate.net |

Non-Covalent Interactions in this compound Systems

The supramolecular chemistry of this compound is governed by a rich interplay of non-covalent forces. The unique ability of the imidazole ring to effectively redistribute electron density allows for a strong mutual influence between the different non-covalent bonds it forms. nih.gov The combination of the imidazole ring with a sulfonic acid group creates a system where hydrogen bonding and ionic forces are the dominant interactions.

Hydrogen bonds are the primary interactions responsible for the self-assembly of this compound. The molecule possesses multiple donor and acceptor sites, leading to extensive and robust hydrogen-bonding networks.

N-H···O Bonds: One of the most significant interactions involves the N-H group of the imidazole ring acting as a hydrogen bond donor to the oxygen atoms of the sulfonate group of an adjacent molecule. This interaction is crucial for linking the organic cations and anions in the solid state.

O-H···O Bonds: In cases where the sulfonic acid is not deprotonated, the O-H group is a very strong hydrogen bond donor, readily forming O-H···O bonds with the sulfonate oxygen of another molecule.

In the crystalline structure of a closely related derivative, 1-methyl-1H-imidazole-2-sulfonic acid, the molecule exists as a zwitterion, and its packing is dominated by a network of hydrogen bonds that link the molecules together. researchgate.net This highlights the critical role of these interactions in defining the solid-state structure.

| Hydrogen Bond Type | Donor | Acceptor | Significance |

| N-H···O | Imidazole N-H | Sulfonate Oxygen | Links imidazole and sulfonate moieties, crucial for zwitterionic packing. researchgate.net |

| O-H···O | Sulfonic Acid O-H | Sulfonate Oxygen | Strong interaction that can form chains or dimers between molecules. |

| C-H···O | Imidazole C-H | Sulfonate Oxygen | Weaker, but numerous, interactions that provide additional stability to the 3D network. rsc.org |